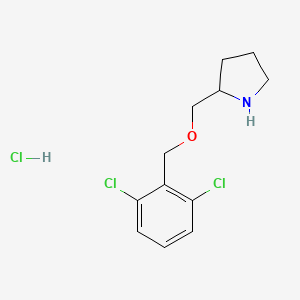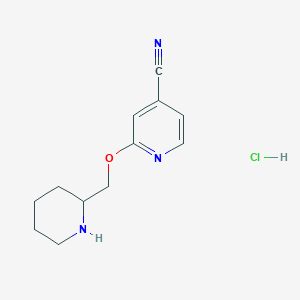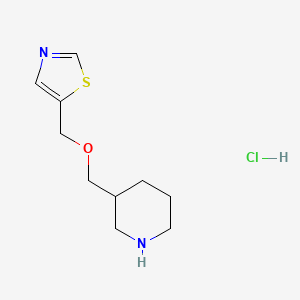
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
Overview
Description
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride, commonly known as 2-DPMP, is a synthetic stimulant drug that belongs to the class of pyrrolidine derivatives. It was first synthesized in the 1950s and has been used in scientific research since then.
Mechanism Of Action
The exact mechanism of action of 2-DPMP is not fully understood, but it is believed to act by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in the stimulant effects of the drug. The precise mechanism of action of 2-DPMP is an area of ongoing research.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-DPMP are similar to those of other stimulant drugs. It increases the release of dopamine and norepinephrine in the brain, which leads to an increase in alertness, energy, and mood. It also increases heart rate, blood pressure, and body temperature. Prolonged use of 2-DPMP can lead to tolerance, dependence, and withdrawal symptoms.
Advantages And Limitations For Lab Experiments
2-DPMP has several advantages as a research tool. It is a potent stimulant with effects similar to those of other stimulant drugs, which makes it a useful tool for studying the central nervous system. It is also relatively easy to synthesize and is available in large quantities. However, there are also some limitations to its use. Prolonged use of 2-DPMP can lead to tolerance, dependence, and withdrawal symptoms, which can complicate research studies. Additionally, the use of 2-DPMP in humans is subject to ethical concerns due to its potential for abuse.
Future Directions
There are several future directions for research on 2-DPMP. One area of research is the development of new analogs of 2-DPMP with improved pharmacological properties. Another area of research is the investigation of the precise mechanism of action of 2-DPMP, which could lead to the development of new treatments for disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, there is a need for further research on the long-term effects of 2-DPMP use, particularly in humans, to better understand its potential for abuse and dependence.
Conclusion:
In conclusion, 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride, or 2-DPMP, is a synthetic stimulant drug that has been used in scientific research for several decades. It acts by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to stimulant effects. 2-DPMP has several advantages as a research tool, but also has limitations due to its potential for abuse and dependence. Ongoing research on 2-DPMP will help to further our understanding of its pharmacological properties and potential therapeutic uses.
Scientific Research Applications
2-DPMP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent stimulant, with effects similar to those of other stimulant drugs such as amphetamines and cocaine. 2-DPMP has been used in animal studies to investigate its effects on locomotor activity, body temperature, and neurotransmitter release. It has also been used in human studies to study its effects on cognitive function and attention.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDHOTIKYZWAJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride | |
CAS RN |
1289388-68-6 | |
| Record name | Pyrrolidine, 2-[[(2,6-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B3229840.png)





![[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B3229880.png)





